molecular formula C11H9ClO2 B1309475 3,5-Dimethyl-benzofuran-2-carbonyl chloride CAS No. 16817-33-7

3,5-Dimethyl-benzofuran-2-carbonyl chloride

Cat. No.: B1309475
CAS No.: 16817-33-7
M. Wt: 208.64 g/mol
InChI Key: RUWQVSWMIOZFIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3,5-Dimethyl-benzofuran-2-carbonyl chloride typically involves the chlorination of 3,5-Dimethyl-benzofuran-2-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:

3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl23,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2+HCl\text{3,5-Dimethyl-benzofuran-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3,5-Dimethyl-benzofuran-2-carboxylic acid+SOCl2​→3,5-Dimethyl-benzofuran-2-carbonyl chloride+SO2​+HCl

Chemical Reactions Analysis

3,5-Dimethyl-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:

    3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH23,5-Dimethyl-benzofuran-2-carboxamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{3,5-Dimethyl-benzofuran-2-carboxamide} + \text{HCl} 3,5-Dimethyl-benzofuran-2-carbonyl chloride+RNH2​→3,5-Dimethyl-benzofuran-2-carboxamide+HCl

  • Hydrolysis: : In the presence of water, it hydrolyzes to form 3,5-Dimethyl-benzofuran-2-carboxylic acid and hydrochloric acid:

    3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2O3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{3,5-Dimethyl-benzofuran-2-carboxylic acid} + \text{HCl} 3,5-Dimethyl-benzofuran-2-carbonyl chloride+H2​O→3,5-Dimethyl-benzofuran-2-carboxylic acid+HCl

  • Oxidation and Reduction:

Scientific Research Applications

3,5-Dimethyl-benzofuran-2-carbonyl chloride is primarily used in proteomics research as a biochemical reagent . Its applications extend to various fields, including:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-benzofuran-2-carbonyl chloride is not extensively studied. as a benzofuran derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through its aromatic and electrophilic properties . The compound may exert its effects by forming covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

3,5-Dimethyl-benzofuran-2-carbonyl chloride can be compared with other benzofuran derivatives, such as:

The presence of the chloroformyl group in this compound makes it a valuable intermediate for synthesizing various derivatives with potential biological activities .

Properties

IUPAC Name

3,5-dimethyl-1-benzofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c1-6-3-4-9-8(5-6)7(2)10(14-9)11(12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWQVSWMIOZFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406373
Record name 3,5-Dimethyl-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16817-33-7
Record name 3,5-Dimethyl-2-benzofurancarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16817-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl-benzofuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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